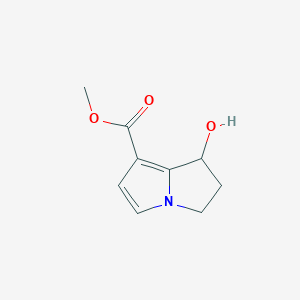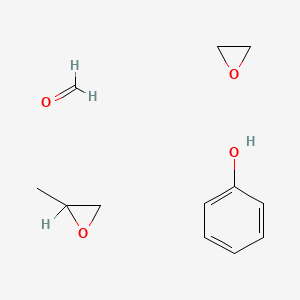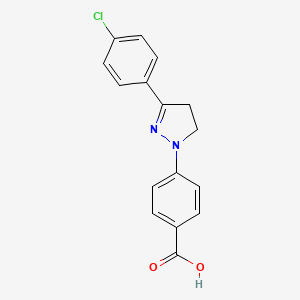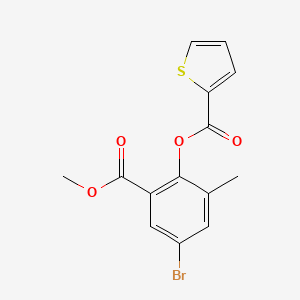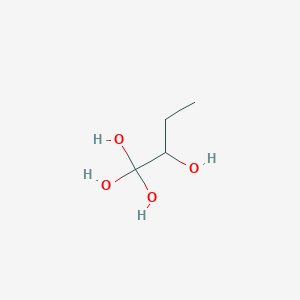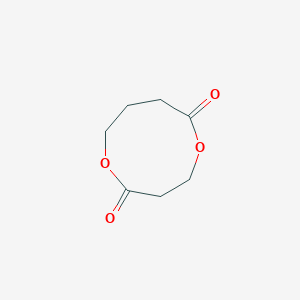
1,5-Dioxonane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioxonane-2,6-dione is a lactone compound with a six-membered ring structure containing two oxygen atoms and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dioxonane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dioxonane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone and other related products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include dioxanone, various reduced forms of the compound, and a range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
1,5-Dioxonane-2,6-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,5-Dioxonane-2,6-dione involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biological molecules, leading to its observed biological activities . Additionally, it can induce oxidative stress and DNA damage in microbial cells, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.
Dioxane: A related compound with a different ring structure and chemical behavior.
Propriétés
Numéro CAS |
28318-32-3 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
1,5-dioxonane-2,6-dione |
InChI |
InChI=1S/C7H10O4/c8-6-2-1-4-10-7(9)3-5-11-6/h1-5H2 |
Clé InChI |
SURMMQHFEMBXSB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OCCC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


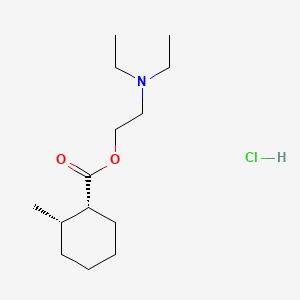

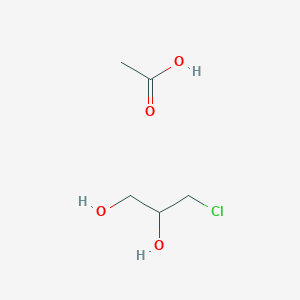
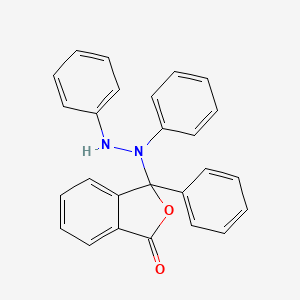
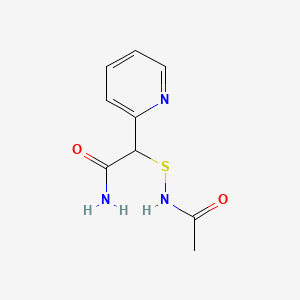
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
